Naphtho[1,2-B]furan-2-carbaldehyde
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Overview
Description
Naphtho[1,2-B]furan-2-carbaldehyde is a heterocyclic aromatic compound that features a fused ring system consisting of a naphthalene ring and a furan ring with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2-B]furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-acyl-1-naphthols using alpha-halo esters or alpha-halo ketones under basic conditions . Another method includes the Friedel-Crafts/oxa-Michael/aromatic annulation process . Additionally, photochemical reactions of 2,3-disubstituted benzofurans have been developed to synthesize naphtho[1,2-B]furan derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-B]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Naphtho[1,2-B]furan-2-carboxylic acid.
Reduction: Naphtho[1,2-B]furan-2-methanol.
Substitution: Various substituted naphtho[1,2-B]furan derivatives depending on the substituent introduced.
Scientific Research Applications
Naphtho[1,2-B]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphtho[1,2-B]furan-2-carbaldehyde depends on its application. For instance, as a melanin concentrating hormone receptor 1 antagonist, it binds to the receptor and inhibits its activity, which can regulate feeding and energy homeostasis . In fluorescent applications, the compound’s structure allows it to absorb and emit light at specific wavelengths, making it useful for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-B]furan-2-carbaldehyde
- Naphtho[2,3-B]furan-2-carbaldehyde
- Benzofuran derivatives
Uniqueness
Naphtho[1,2-B]furan-2-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical reactivity and biological activity compared to other naphthofuran and benzofuran derivatives . Its structure allows for diverse modifications and applications in various fields, making it a versatile compound in research and industry.
Properties
CAS No. |
103997-05-3 |
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Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
benzo[g][1]benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H |
InChI Key |
HSINFBUEWVXJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C3)C=O |
Origin of Product |
United States |
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